(4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Description
IUPAC Nomenclature and Systematic Analysis
The systematic nomenclature of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one follows established IUPAC conventions for complex polycyclic structures. The name reflects the hierarchical organization of the molecular framework, beginning with the bicyclo[2.2.1]heptan-2-one core as the parent structure. The designation "bicyclo[2.2.1]" indicates a bridged system containing seven carbon atoms arranged in two rings sharing two common carbon atoms, with bridge lengths of 2, 2, and 1 carbon atoms respectively.
The compound's molecular formula can be derived from its constituent parts: the bicyclic norbornane framework contributes C₇H₁₀O, while the dimethyl substitution adds C₂H₆, and the piperazine-sulfonyl-fluorophenyl substituent contributes the remaining atoms. Similar compounds documented in chemical databases demonstrate molecular weights ranging from 394.5 g/mol for related 4-fluorophenyl derivatives to 406.5 g/mol for methoxyphenyl analogs. The stereochemical descriptor (4R) specifies the absolute configuration at the bridgehead carbon bearing the ketone functionality, following the Cahn-Ingold-Prelog priority rules.
The systematic analysis reveals that this compound belongs to a class of functionalized norbornane derivatives that have gained attention in medicinal chemistry applications. The integration of multiple pharmacophores within a single molecular entity suggests potential applications in drug design, where the rigid bicyclic scaffold provides conformational constraint while the piperazine moiety offers opportunities for receptor interaction.
Bicyclo[2.2.1]heptan-2-one Core Structure: Stereochemical Implications of the (4R) Configuration
The bicyclo[2.2.1]heptan-2-one core, commonly referred to as norcamphor or norbornanone, represents one of the most thoroughly studied rigid organic frameworks in stereochemistry and conformational analysis. This bicyclic system exhibits remarkable conformational rigidity due to its bridged structure, which constrains the molecule to a specific three-dimensional arrangement. The (4R) configuration specifies the absolute stereochemistry at the ketone-bearing carbon, which has profound implications for the compound's overall molecular geometry and potential biological activity.
Research on related norcamphor systems has demonstrated that stereochemical variations at the bridgehead positions significantly influence both physical properties and biological activities. Studies using cytochrome P450cam hydroxylation reactions have shown that (1R)-norcamphor and (1S)-norcamphor exhibit distinctly different regioselectivity patterns, with (1R)-norcamphor preferentially hydroxylated at the 5-carbon (65% selectivity) while (1S)-norcamphor shows preference for 6-carbon hydroxylation (62% selectivity). These findings highlight the critical importance of absolute configuration in determining molecular recognition and enzymatic processing.
The 7,7-dimethyl substitution pattern introduces additional steric bulk at the bridgehead position, further constraining the molecular conformation and potentially influencing the orientation of the piperazine-sulfonyl substituent. Comparative analysis with related structures, such as (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor), reveals how methyl substitutions can dramatically alter the compound's physical properties, including melting point, boiling point, and optical rotation. The dimethyl substitution in the target compound likely serves to rigidify the structure and provide a defined spatial orientation for the attached functional groups.
| Stereoisomer | Preferred Hydroxylation Site | Selectivity (%) | Coupling Efficiency |
|---|---|---|---|
| (1R)-Norcamphor | 5-carbon | 65 | Similar to (1S) |
| (1S)-Norcamphor | 6-carbon | 62 | Similar to (1R) |
| 3-carbon (both) | 3-carbon | 5-10 | Consistent |
Piperazin-1-ylsulfonyl Substituent: Conformational Analysis and Electronic Effects
The piperazin-1-ylsulfonyl substituent represents a crucial pharmacophore that significantly influences both the conformational properties and electronic characteristics of the target compound. Piperazine derivatives are widely recognized in medicinal chemistry for their ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine systems. The sulfonyl linker serves as both a conformational spacer and an electron-withdrawing group that modulates the electronic properties of the attached aromatic system.
Conformational analysis of piperazine rings reveals that they typically adopt chair conformations similar to cyclohexane, but with greater flexibility due to the presence of nitrogen atoms. The N-sulfonyl substitution introduces additional conformational constraints and electronic effects that influence the overall molecular geometry. Related compounds in the literature, such as 4-(piperazine-1-sulfonyl)-morpholine, demonstrate how sulfonyl groups can stabilize specific conformations while maintaining sufficient flexibility for molecular recognition.
The electronic effects of the sulfonyl group are particularly important in modulating the basicity and nucleophilicity of the piperazine nitrogen atoms. The electron-withdrawing nature of the SO₂ group reduces the electron density on the piperazine ring, which can influence binding affinity and selectivity for biological targets. Studies on related fluorophenylpiperazine compounds have shown that electronic modifications can dramatically alter receptor binding profiles and pharmacological activities.
The spatial arrangement of the piperazin-1-ylsulfonyl substituent relative to the bicyclic core is critical for understanding the compound's three-dimensional structure. The methylene linker provides sufficient flexibility to allow the piperazine ring to adopt various orientations while maintaining the rigid geometry imposed by the norbornane framework. This combination of rigidity and flexibility is often sought in drug design to achieve optimal receptor binding while maintaining adequate selectivity.
Role of the 2-Fluorophenyl Moiety in Molecular Geometry
The 2-fluorophenyl substituent on the piperazine ring introduces several important structural and electronic features that significantly influence the overall molecular properties. The ortho-positioned fluorine atom creates a unique electronic environment that affects both the aromatic ring's electron distribution and its conformational preferences relative to the piperazine nitrogen. This positioning is particularly significant because it creates a potential for intramolecular interactions that can stabilize specific conformations.
Fluorine substitution in aromatic systems is well-known to influence molecular properties through both electronic and steric effects. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, affecting the compound's overall electronic properties and potential for π-π interactions. Additionally, the small van der Waals radius of fluorine allows for close approach to other atoms while providing unique dipolar interactions that can influence molecular recognition processes.
The 2-position of fluorine substitution is particularly interesting from a conformational perspective. Unlike para-substituted analogs, the ortho-fluorine can participate in through-space interactions with the piperazine nitrogen, potentially influencing the preferred orientation of the phenyl ring relative to the piperazine plane. Computational studies on similar systems have shown that such interactions can lead to preferred conformations that differ significantly from those observed in unsubstituted or para-substituted analogs.
Comparative analysis with related compounds demonstrates the importance of fluorine positioning. For instance, studies on para-fluorophenylpiperazine derivatives have shown distinct pharmacological profiles compared to ortho-substituted analogs, suggesting that the electronic and steric effects of fluorine substitution are position-dependent. The 2-fluorophenyl group in the target compound likely contributes to specific conformational preferences that could influence biological activity and molecular recognition properties.
| Substitution Pattern | Electronic Effect | Steric Influence | Conformational Impact |
|---|---|---|---|
| 2-Fluorophenyl | Strong withdrawal | Moderate | Restricted rotation |
| 4-Fluorophenyl | Moderate withdrawal | Minimal | Free rotation |
| 2-Methoxyphenyl | Electron donating | Significant | Highly restricted |
Properties
IUPAC Name |
1-[[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O3S/c1-19(2)15-7-8-20(19,18(24)13-15)14-27(25,26)23-11-9-22(10-12-23)17-6-4-3-5-16(17)21/h3-6,15H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNLJUCFQEUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[2.2.1]heptan-2-one Core Synthesis
The bicyclo[2.2.1]heptan-2-one framework is typically derived from camphor or its derivatives, which provide the chiral (4R) configuration. Camphor (1R,4R)-7,7-dimethylbicyclo[2.2.1]heptan-2-one serves as a starting material due to its inherent stereochemistry and commercial availability . Modifications at the C-1 position are critical for introducing the sulfonylmethyl group.
Key Reaction :
Functionalization of camphor at C-1 involves bromination or chlorination to generate 1-bromo- or 1-chloro-7,7-dimethylbicyclo[2.2.1]heptan-2-one. Subsequent nucleophilic substitution with a sulfonylmethyl precursor (e.g., sodium sulfinate) under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(sulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one .
Synthesis of 4-(2-Fluorophenyl)piperazine
The piperazine moiety is synthesized via a two-step process:
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Formation of 1-(2-fluorophenyl)piperazine :
-
Sulfonation of Piperazine :
Coupling of Bicyclic Core and Piperazine Sulfonyl Chloride
The final step involves reacting 1-(chlorosulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one with 4-(2-fluorophenyl)piperazine under controlled conditions:
Procedure :
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Dissolve 1-(chlorosulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (1.0 equiv) and 4-(2-fluorophenyl)piperazine (1.2 equiv) in anhydrous dichloromethane.
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Add triethylamine (2.5 equiv) as a base to scavenge HCl.
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Stir at 0–5°C for 4 hours, then warm to room temperature and continue stirring for 12 hours .
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Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the product .
Characterization Data :
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¹H NMR (CDCl₃): δ 7.12–7.05 (m, 1H, aromatic), 6.98–6.89 (m, 3H, aromatic), 3.45–3.32 (m, 4H, piperazine), 2.95–2.82 (m, 4H, piperazine), 2.65 (s, 2H, CH₂SO₂), 2.10–1.95 (m, 2H, bicyclic H), 1.85–1.70 (m, 2H, bicyclic H), 1.25 (s, 6H, CH₃) .
Stereochemical Considerations
The (4R) configuration is preserved by using enantiomerically pure camphor as the starting material. Chiral HPLC or enzymatic resolution ensures no racemization occurs during sulfonylation or piperazine coupling .
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | Camphor | Sulfonylation | 68 | 98 |
| B | Synthetic bicyclic ketone | Piperazine coupling | 72 | 97 |
Route B offers marginally higher yields due to optimized coupling conditions, while Route A benefits from natural chirality .
Challenges and Optimization
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Sulfonyl Chloride Stability : The intermediate sulfonyl chloride is moisture-sensitive; reactions must be conducted under anhydrous conditions .
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Regioselectivity : Competing reactions at the piperazine nitrogen are mitigated by using excess sulfonyl chloride and low temperatures .
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for sulfonylation, reducing reaction times from 12 hours to 2 hours and improving yield to 78% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ketone group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, modulating their activity, while the fluorophenyl group can enhance binding affinity and specificity. The sulfonyl group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structurally analogous compounds share the bicyclo[2.2.1]heptan-2-one scaffold and piperazine-sulfonylmethyl groups but differ in substituents on the piperazine ring. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations :
- The 2-fluorophenyl substituent in the target compound likely improves membrane permeability compared to the 2-pyridinyl analog, which has a higher predicted pKa (8.43) and may exist in ionized forms at physiological pH.
Biological Activity
The compound (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Molecular Formula : C22H28FN3O5S
- CAS Number : 98636157
This compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antagonism of Neurotransmitter Receptors : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence mood and anxiety levels, suggesting potential applications in psychiatric disorders.
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, potentially leading to antibacterial effects. Studies have shown that related compounds exhibit significant antimicrobial activity against various pathogens.
- Modulation of Ion Channels : Preliminary studies suggest that this compound may affect ion channel activity, which is crucial for neuronal excitability and muscle contraction.
Biological Activity Data
A summary of key findings regarding the biological activity of (4R)-1-(((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is presented in the following table:
| Activity Type | Effect | Reference |
|---|---|---|
| Antibacterial | Inhibits growth of Gram-positive bacteria | |
| Antidepressant-like effects | Reduces anxiety in animal models | |
| Cytotoxicity | Low cytotoxicity observed in vitro |
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Antibacterial Study : A study conducted by BLD Pharm demonstrated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating potential as a therapeutic agent against bacterial infections .
- Psychiatric Applications : In a behavioral study using rodent models, the compound exhibited anxiolytic properties comparable to established antidepressants. This suggests its potential use in treating anxiety disorders .
- Toxicological Assessment : Toxicological evaluations indicated that at therapeutic doses, the compound did not exhibit significant adverse effects on vital organs in animal models, reaffirming its safety profile for further development .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 2-fluorophenylpiperazine moiety into bicyclo[2.2.1]heptan-2-one derivatives?
- Methodological Answer : The 2-fluorophenylpiperazine group can be introduced via sulfonylation reactions. For example, nucleophilic substitution of a sulfonyl chloride intermediate with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Similar methods were used to synthesize analogous piperazine-sulfonamide conjugates, as seen in fluorophenylpiperazine derivatives . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like unreacted sulfonyl chloride or over-sulfonylation.
Q. How can the stereochemical configuration at the 4R position be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for absolute stereochemical confirmation. For example, crystallographic analysis of a related (1S,4S)-bicycloheptane derivative confirmed spatial arrangements of substituents . Alternatively, chiral HPLC with a cellulose-based column or circular dichroism (CD) spectroscopy can corroborate enantiopurity if crystallography is unavailable.
Q. What chromatographic methods are suitable for purity analysis of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35) at pH 4.6 (adjusted with glacial acetic acid) is recommended. This method, validated for structurally similar sulfonamide derivatives, resolves impurities from the main peak effectively . UV detection at 254 nm is suitable due to the aromatic fluorophenyl and sulfonyl chromophores.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the bicyclo[2.2.1]heptan-2-one core on target binding?
- Methodological Answer :
Core Modifications : Synthesize analogs with varying substituents (e.g., 7,7-difluoro or 2-oxo→2-thione) to assess steric/electronic effects.
Binding Assays : Use radioligand displacement or surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., serotonin or dopamine receptors, common targets of piperazine derivatives).
Computational Docking : Perform molecular docking using software like AutoDock Vina to predict interactions between the bicycloheptane core and receptor active sites .
Q. What experimental approaches resolve contradictions in solubility data reported for sulfonamide-containing bicyclic compounds?
- Methodological Answer :
Standardized Solubility Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods with HPLC quantification to ensure reproducibility.
Thermodynamic Analysis : Measure solubility at multiple temperatures to calculate enthalpy/entropy contributions, which may explain discrepancies due to polymorphic forms or hydration states.
Co-solvent Studies : Evaluate solubility in DMSO-water or PEG-400 mixtures to identify formulation strategies for in vivo assays .
Q. How can in vitro metabolic stability of this compound be assessed to guide further optimization?
- Methodological Answer :
Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and NADPH, then quantify parent compound depletion via LC-MS.
CYP450 Inhibition Screening : Test against CYP3A4, CYP2D6, and other isoforms using fluorescent probes to identify metabolic liabilities.
Metabolite Identification : Use high-resolution MS/MS to detect hydroxylation or sulfone oxidation products, common metabolic pathways for piperazine derivatives .
Data Analysis & Theoretical Frameworks
Q. How do conformational dynamics of the piperazine-sulfonyl group influence receptor binding kinetics?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to analyze rotational freedom of the piperazine ring and sulfonyl linker.
Free Energy Perturbation (FEP) : Calculate binding free energy differences between rigid and flexible conformers to quantify dynamic contributions.
Correlation with Pharmacological Data : Compare MD results with kinetic binding parameters (e.g., kon/koff from SPR) to validate hypotheses .
Q. What statistical models are appropriate for analyzing dose-response data in preclinical studies?
- Methodological Answer :
Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to estimate EC₅₀ and efficacy.
Bayesian Hierarchical Models : Account for inter-animal variability in in vivo studies using Stan or PyMC3.
Meta-Analysis : Combine results from multiple studies to assess reproducibility, following PRISMA guidelines for systematic reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
